

Ponazuril-d3: A Technical Guide to its Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ponazuril-d3**, a deuterated isotopologue of the antiprotozoal drug Ponazuril. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Physical and Chemical Properties

Ponazuril-d3 is a synthetic compound, a deuterated version of Ponazuril, which is a triazinetrione derivative. The primary difference is the substitution of three hydrogen atoms with deuterium on the methyl group attached to the triazine ring. This isotopic labeling is particularly useful in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification.

Quantitative Data Summary

The following tables summarize the available quantitative data for **Ponazuril-d3** and its non-deuterated counterpart, Ponazuril. It is important to note that while the molecular weight is slightly different due to the deuterium substitution, the other physical properties are expected to be very similar.

Table 1: Physical and Chemical Properties of Ponazuril-d3



Property	Value	Source
CAS Number	1346602-48-9	[1]
Molecular Formula	C18H11D3F3N3O6S	[1]
Molecular Weight	460.4 g/mol	[1]
Alternate Names	1-Methyl-d3-3-[3-methyl-4-[4- [(trifluoromethyl)sulfonyl]pheno xy]phenyl]-1,3,5-triazine- 2,4,6(1H,3H,5H)-trione; Toltrazuril-d3 Sulfone	[1]
Melting Point	Data not available	_
Boiling Point	Data not available	_
Solubility	Data not available (Expected to be similar to Ponazuril)	_

Table 2: Physical and Chemical Properties of Ponazuril



Property	Value	Source
CAS Number	69004-04-2	[2]
Molecular Formula	C18H14F3N3O6S	[2]
Molecular Weight	457.38 g/mol	[3]
IUPAC Name	1-methyl-3-[3-methyl-4-[4- (trifluoromethylsulfonyl)phenox y]phenyl]-1,3,5-triazinane- 2,4,6-trione	[2]
Solubility	Slightly soluble in DMSO.[4] Poorly soluble in water.[5] High lipid solubility.[6]	
Appearance	Solid powder	[3]
LogP (Partition Coefficient)	3.1	[5]
InChI	InChI=1S/C18H14F3N3O6S/c 1-10-9-11(24-16(26)22- 15(25)23(2)17(24)27)3-8- 14(10)30-12-4-6-13(7-5- 12)31(28,29)18(19,20)21/h3- 9H,1-2H3,(H,22,25,26)	[2]
InChlKey	VBUNOIXRZNJNAD- UHFFFAOYSA-N	[2]
SMILES	CC1=C(C=CC(=C1)N2C(=O)N C(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F	[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of **Ponazuril-d3** are not readily available in the public domain. However, standard analytical techniques would be employed for their determination.



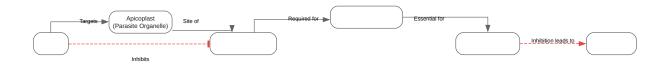
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

A common method for analyzing Ponazuril in biological samples is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[7] A similar method could be adapted for **Ponazuril-d3**.

- Column: A C18 reversed-phase column is typically used.[7]
- Mobile Phase: A gradient of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is often employed.
- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
- Standard Preparation: A standard curve would be generated using accurately weighed amounts of **Ponazuril-d3** dissolved in a suitable solvent like DMSO.

Mechanism of Action

Ponazuril, the parent compound of **Ponazuril-d3**, exerts its antiprotozoal effect by targeting the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan parasites.[8] It is believed to interfere with the parasite's pyrimidine synthesis pathway, which is essential for DNA and RNA replication.[6] This disruption of nucleic acid synthesis ultimately leads to the death of the parasite.[6]



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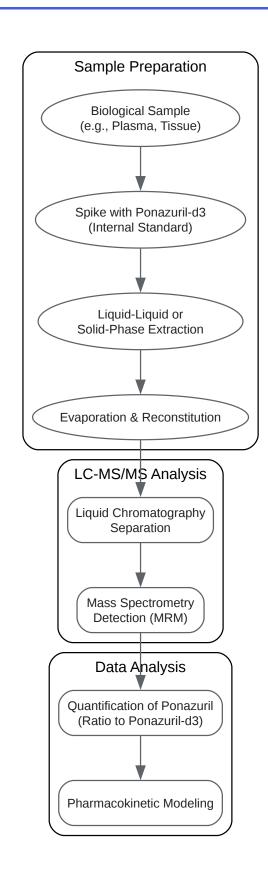
Caption: Proposed mechanism of action of Ponazuril.



Experimental Workflow for Pharmacokinetic Studies

Ponazuril-d3 is an ideal internal standard for pharmacokinetic studies of Ponazuril due to its similar chemical behavior and distinct mass. The following diagram illustrates a typical workflow.





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Caption: Workflow for a pharmacokinetic study using **Ponazuril-d3**.



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